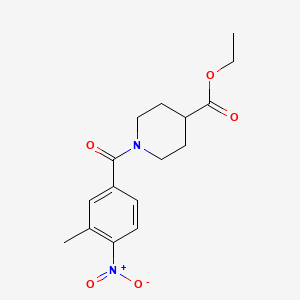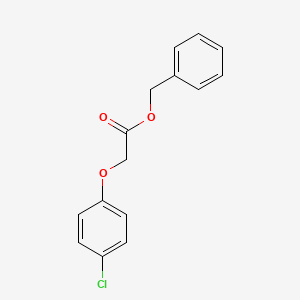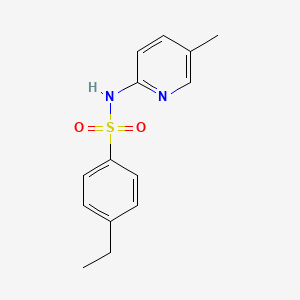![molecular formula C10H8F3N5 B5681035 N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)
N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit various pharmacological activities . For instance, some trifluoromethyl-containing compounds have been reported to inhibit nitric oxide synthase , which plays a crucial role in various physiological and pathological processes.
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds often interact with their targets in unique ways due to the presence of the trifluoromethyl group . This group can enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can often enhance the metabolic stability of a compound, potentially improving its bioavailability .
Result of Action
Trifluoromethyl-containing compounds can have a variety of effects depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-(trifluoromethyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of larger reaction vessels, efficient mixing, and temperature control systems. The purification of the product is typically achieved through recrystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where nucleophiles can replace the amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine derivatives .
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound containing a trifluoromethyl group, used in similar applications.
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent in organic synthesis
Uniqueness
N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a trifluoromethyl group and a triazine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-4-7(6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXHKZHYTMXRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl-2-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyrimidine](/img/structure/B5680959.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5680978.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)
![N-[(3R,4S)-4-cyclopropyl-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]oxane-4-carboxamide](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)
![S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5681040.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)
